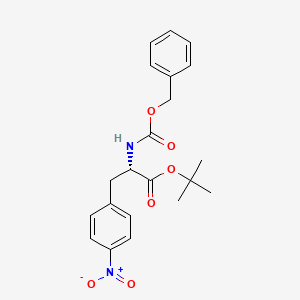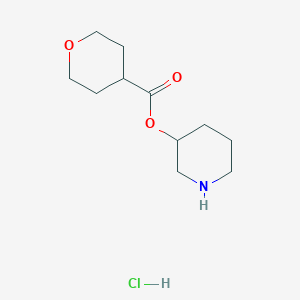
3-Piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride
Vue d'ensemble
Description
“3-Piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride” is a chemical compound with the formula C₁₁H₂₀ClNO₃ . It’s a versatile compound used in diverse scientific research.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a tetrahydropyran ring via a carboxylate group . The compound has a molecular weight of 263.76 g/mol .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 263.76 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Stereoselective Synthesis : Chiral substituted 3-amino tetrahydro-2H-pyran-2-ones, related to 3-Piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride, were synthesized via an organocatalyzed cascade procedure. These compounds are noted for their high levels of stereoselectivity and can be used for further synthetic transformations, showcasing their utility in creating chiral substituted 3-amino piperidin-2-ones (Liuqing Han et al., 2019).
Synthesis of Tricyclic Condensed Rings : Research into the synthesis of new compounds based on the pyrazole and isoxazole framework fused to a cycloalkene unit and bearing the 1-piperidinyl group was conducted. This synthesis is part of exploring potential antipsychotic molecules, demonstrating the compound's potential application in pharmacological research (G. Pinna et al., 2013).
Development of Novel Heterocyclic Amino Acids : Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed and synthesized. These novel heterocyclic compounds, in their N-Boc protected ester form, serve as building blocks for further chemical synthesis (Gita Matulevičiūtė et al., 2021).
Tautomerism and Stability Studies : The compound's structure, stability, and tautomerism in crystal and solution were explored, providing valuable insights into its chemical behavior and potential applications in the development of stable pharmaceutical compounds (A. Gubaidullin et al., 2014).
Potential in Drug Synthesis
- Antimicrobial Activity : The structure of a compound related to this compound, synthesized via a reaction in an ethanolic piperidine solution, was confirmed through spectral data and X-ray diffraction. The synthesized compound exhibited notable antimicrobial activities, indicating potential applications in developing antimicrobial agents (R. M. Okasha et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
piperidin-3-yl oxane-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c13-11(9-3-6-14-7-4-9)15-10-2-1-5-12-8-10;/h9-10,12H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKAFXUKGXGOOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(=O)C2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Boc-7-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B1397163.png)
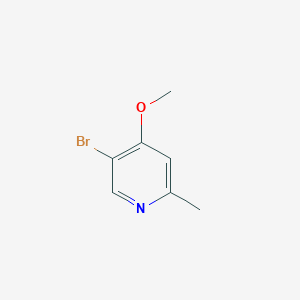


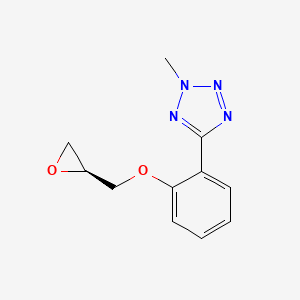

![4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1397172.png)


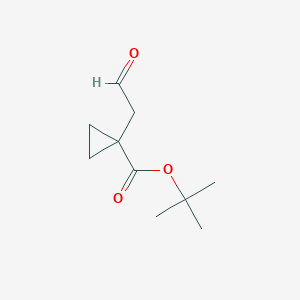
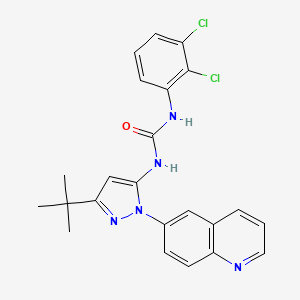
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde](/img/structure/B1397179.png)

